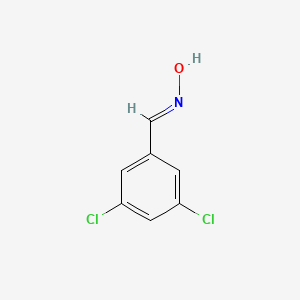

3,5-Dichlorobenzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dichlorobenzaldehyde is an important organic intermediate used to synthesize substituted benzene products . It has a molecular formula of C7H4Cl2O and a molecular weight of 175.012 .

Synthesis Analysis

3,5-Dichlorobenzaldehyde is used in the synthesis of various derivatives. For instance, it’s used in the synthesis of 4H-pyrans derivatives . The aldehyde, malononitrile, active methylene compounds, and TMDPS are ground vigorously using a planetary ball mill at room temperature for 30 minutes . The product is then extracted by hot ethyl acetate .Molecular Structure Analysis

The molecular structure of 3,5-Dichlorobenzaldehyde can be viewed as a 2D Mol file or a computed 3D SD file . The monoisotopic mass is 173.963913 Da .Chemical Reactions Analysis

3,5-Dichlorobenzaldehyde is involved in various chemical reactions. For example, it’s used in the synthesis of biscoumarin derivatives . A mixture of 3,4,5-trifluorobenzaldehyde (3,5-dichlorobenzaldehyde, 4-methyl thiobenzaldehyde or 2,4-dihydroxybenzaldehyde) and 4-hydroxycoumarin is dissolved in 100 mL of EtOH .Physical And Chemical Properties Analysis

3,5-Dichlorobenzaldehyde has a molecular weight of 175.012 . It has an average mass of 175.012 Da and a monoisotopic mass of 173.963913 Da .科学的研究の応用

Antioxidant Properties

Oximes, including variants like 3,5-Dichlorobenzaldehyde oxime, are explored for their potential antioxidant properties. A study by Puntel et al. (2008) found that certain oximes can significantly decrease lipid peroxidation induced by various agents, suggesting their efficacy as antioxidants. This could have implications in medical research, particularly in combating oxidative stress-related diseases (Puntel et al., 2008).

Chemical Synthesis and Reactions

Oximes are integral in various chemical syntheses and reactions. For instance, Khazaei and Manesh (2005) demonstrated that oximes can be efficiently converted into their parent carbonyl compounds, a process vital in organic chemistry (Khazaei & Manesh, 2005). Additionally, Bolotin et al. (2017) highlighted the advancements in metal-involving reactions of oximes, underlining their potential in creating a wide variety of heterocyclic systems, which are crucial in drug development and material science (Bolotin et al., 2017).

Bioconjugation in Vaccine Development

In the field of biomedicine, oximes are utilized for bioconjugation in vaccine development. Lees et al. (2006) described the use of oxime chemistry for efficient bioconjugation of proteins and polysaccharides to prepare conjugate vaccines. This method simplifies vaccine synthesis and potentially increases yields, illustrating the versatility of oximes in biomedical applications (Lees et al., 2006).

Detoxification of Organophosphates

Oximes are researched extensively for their role in detoxifying organophosphates. Singh et al. (2015) discussed the use of oximes as supernucleophiles in reactions against organophosphate toxicity. Their study highlights the potential of oximes in creating effective strategies for detoxification, particularly in scenarios involving exposure to nerve agents and pesticides (Singh et al., 2015).

Biocompatibility in Material Science

Oximes are also significant in material science, particularly in the development of biocompatible materials. Grover et al. (2012) demonstrated that oxime-linked hydrogels support cell adhesion and have tunable mechanical properties. This finding is crucial for the development of biomaterials that can be used in various medical applications, such as tissue engineering (Grover et al., 2012).

Solvent Extraction in Metal Ion Research

Oximes are employed in the extraction of metal ions, as evidenced by the work of Sehati et al. (2012), who investigated the extractive properties of oxime derivatives for metal ions like thorium and europium. This has implications in environmental and analytical chemistry, particularly in the separation and purification of metal ions (Sehati et al., 2012).

Safety and Hazards

作用機序

. The parent compound, 3,5-Dichlorobenzaldehyde, has a molecular weight of 175.012 .

Oximes, in general, are used in organic chemistry as protective groups for carbonyl groups and also as reagents in the preparation of amines . The specific roles and interactions of “3,5-Dichlorobenzaldehyde oxime” would depend on the context in which it is used, such as the type of reaction or the other compounds present.

生化学分析

Biochemical Properties

. They can interact with enzymes, proteins, and other biomolecules, often forming covalent bonds. The nature of these interactions can vary widely, depending on the specific structure and properties of the oxime and the biomolecule it interacts with .

Cellular Effects

Some oximes have been found to display toxic effects on a cellular level . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This reaction is essentially irreversible, leading to the formation of an oxime and water . The oxime can then interact with other biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 3,5-Dichlorobenzaldehyde oxime in laboratory settings. Some 2,6-dichlorinated benzene derivatives, which include this compound, have been identified as toxicants in olfactory mucosal toxicity screening .

Metabolic Pathways

Oximes are known to play key roles in plant general and specialized metabolism .

特性

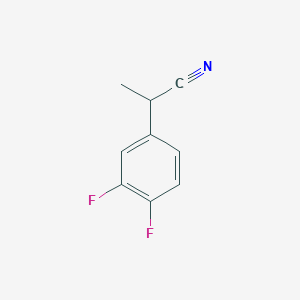

IUPAC Name |

(NE)-N-[(3,5-dichlorophenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZFLLLFEIZFGB-ONNFQVAWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2962273.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2962274.png)

![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2962281.png)

![2-(3-fluoro-4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2962283.png)

![Ethyl 2-{[(methylthio)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2962286.png)

![9-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962287.png)

![6-[(6-Chloropyridine-2-carbonyl)amino]pyridine-2-carboxamide](/img/structure/B2962289.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2962291.png)

![6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2962292.png)